molecular formula C10H20Cl4O6P2 B13790704 Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester CAS No. 58823-09-9

Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester

Cat. No.: B13790704
CAS No.: 58823-09-9
M. Wt: 440.0 g/mol
InChI Key: CJOFOMGFGJRPFD-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is an organophosphorus compound with significant applications in various fields This compound is characterized by its complex structure, which includes multiple chloroethyl and phosphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by further reactions with 2-chloroethyl phosphonic dichloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The phosphinyl groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce phosphonic acids or other oxidized products.

Scientific Research Applications

Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is unique due to its complex structure and the presence of both chloroethyl and phosphinyl groups. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from simpler compounds like Bis(2-chloroethyl) ether and Bis(2-chloroethyl)amine.

Properties

CAS No.

58823-09-9

Molecular Formula

C10H20Cl4O6P2

Molecular Weight

440.0 g/mol

IUPAC Name

1-[bis(2-chloroethoxy)phosphoryl]-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane

InChI

InChI=1S/C10H20Cl4O6P2/c11-1-5-17-21(15,9-4-14)20-8-10-22(16,18-6-2-12)19-7-3-13/h1-10H2

InChI Key

CJOFOMGFGJRPFD-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(OCCCl)OCCCl)OP(=O)(CCCl)OCCCl

physical_description

Liquid

Origin of Product

United States

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